Carboxypyridostatin

Descripción

Propiedades

IUPAC Name |

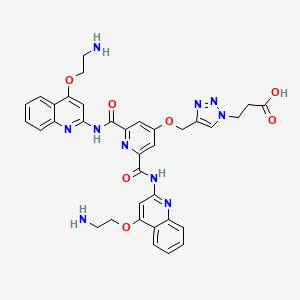

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTDQPSVSXRGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carboxypyridostatin: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxypyridostatin is a synthetic small molecule that has garnered significant interest for its high specificity as a G-quadruplex (G4) ligand, demonstrating a notable preference for RNA G-quadruplexes over their DNA counterparts. This attribute has positioned it as a valuable tool for investigating the biological roles of RNA G4s and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed protocol for its synthesis, and a summary of its known biological effects, including its impact on cell proliferation and specific protein expression. The information is presented to be a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular biology.

Chemical Structure and Properties

This compound is a derivative of pyridostatin, characterized by the presence of a carboxylic acid moiety. This structural modification is crucial for its enhanced selectivity towards RNA G-quadruplexes.

IUPAC Name: 3-[4-[[2,6-Bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid

Chemical Formula: C₃₅H₃₄N₁₀O₇

CAS Number: 1417638-60-8

Molecular Weight: 706.71 g/mol

Appearance: A solid powder.

The core of the molecule consists of a central pyridine ring functionalized with two quinoline carboxamide units. The appended triazole and propanoic acid groups are introduced via a "click chemistry" approach, which is detailed in the synthesis section.

Synthesis of this compound

The synthesis of this compound is achieved through a template-directed "in situ" click chemistry approach.[1][2] This method utilizes the target G-quadruplex structure to facilitate the covalent linkage of two smaller molecular fragments. The following is a generalized protocol based on published principles.

Experimental Protocol: Synthesis of this compound via Click Chemistry

Materials:

-

Precursor 1: An alkyne-functionalized pyridostatin core.

-

Precursor 2: An azide-functionalized propanoic acid derivative.

-

Copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).

-

A suitable buffer system (e.g., potassium phosphate buffer).

-

Solvents for reaction and purification (e.g., DMSO, water, acetonitrile).

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

-

Preparation of Precursors: Synthesize the alkyne-functionalized pyridostatin core and the azide-functionalized propanoic acid derivative according to established organic chemistry methods.

-

Reaction Setup: In a suitable reaction vessel, dissolve the alkyne and azide precursors in an appropriate solvent mixture (e.g., DMSO/water).

-

Addition of G-Quadruplex Template (Optional but Recommended): To enhance the efficiency and selectivity of the reaction, the target RNA G-quadruplex (e.g., TERRA) can be added to the reaction mixture. This acts as a template to bring the reactive precursors into close proximity.

-

Initiation of Click Reaction: Add the copper(I) catalyst to the reaction mixture. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the crude product is subjected to purification, typically using reverse-phase HPLC, to isolate this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to selectively bind to and stabilize RNA G-quadruplex structures.

Selective Binding to RNA G-Quadruplexes

Effects on Cell Proliferation and Differentiation

Studies have shown that this compound can reduce the proliferation of various cell types, including neural stem cells.[6] In adult subventricular zone (SVZ)-derived neurosphere cultures, treatment with this compound (in the micromolar range) reduces the size of neurospheres and the total number of cells within them.[6]

Table 1: Effect of this compound on Neurosphere Cultures [6]

| Concentration (µM) | Observation |

| 1 - 25 | Reduction in the size of adult SVZ-derived neurospheres. |

| 1 - 25 | Decrease in the number of cells in neurospheres. |

| 1 - 25 | Blockage of proliferation and neurosphere fusion. |

Downregulation of Activating Transcription Factor 5 (ATF-5)

This compound has been shown to reduce the protein levels of Activating Transcription Factor 5 (ATF-5).[6] ATF-5 is a transcription factor implicated in cell survival and proliferation. The downregulation of ATF-5 by this compound likely contributes to its anti-proliferative effects. The precise mechanism by which this compound leads to the reduction of ATF-5 is an area of ongoing research.

Inhibition of Stress Granule Formation

In U2OS cells, this compound at a concentration of 10 µM has been observed to hinder the formation of stress granules, which are dense aggregates of proteins and RNAs that form in response to cellular stress.[6]

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interaction with RNA G-quadruplexes and its downstream effects.

Caption: Proposed mechanism of this compound action.

Conclusion

This compound is a powerful and selective tool for the study of RNA G-quadruplex biology. Its unique chemical structure, accessible through a click chemistry synthesis route, confers a high specificity for RNA G4s. The demonstrated biological activities, including the reduction of cell proliferation and downregulation of ATF-5, underscore its potential as a lead compound in drug discovery efforts targeting diseases where RNA G-quadruplexes play a regulatory role. Further research into the detailed molecular interactions and signaling pathways affected by this compound will undoubtedly provide deeper insights into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of NRAS RNA G-quadruplex binding proteins reveals DDX3X as a novel interactor of cellular G-quadruplex containing transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of NRAS RNA G-quadruplex binding proteins reveals DDX3X as a novel interactor of cellular G-quadruplex containing transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BCL-2 5' untranslated region contains an RNA G-quadruplex-forming motif that modulates protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Carboxypyridostatin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxypyridostatin is a synthetic small molecule that has emerged as a significant tool in the study of G-quadruplexes, with a particular and noteworthy specificity for RNA G-quadruplexes over their DNA counterparts. Discovered through an innovative in situ click chemistry approach, this pyridostatin derivative has demonstrated potential in modulating cellular processes such as proliferation and stress responses. This technical guide provides a comprehensive overview of the discovery, detailed synthesis pathway, and biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular therapeutics.

Discovery and Mechanism of Action

This compound was identified through a target-guided in situ click chemistry strategy, a powerful method for discovering high-affinity ligands for biological macromolecules.[1][2] This approach utilizes the biological target itself, in this case, a G-quadruplex structure, to catalyze the formation of the final ligand from a pool of reactive fragments. The core structure of this compound is based on the N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, a known G-quadruplex binding motif.[1]

The primary mechanism of action of this compound is its ability to bind to and stabilize G-quadruplex (G4) structures.[3] G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of nucleic acids. They are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. A distinguishing feature of this compound is its pronounced selectivity for RNA G-quadruplexes over DNA G-quadruplexes.[1][2] This specificity is attributed to the presence of the carboxy group, which is thought to engage in specific interactions within the grooves of RNA G4 structures.[1]

One of the key biological consequences of this compound's activity is the reduction of Activating Transcription Factor 5 (ATF5) protein levels.[3] ATF5 is a pro-survival transcription factor involved in cellular stress responses and is often overexpressed in cancer.[4][5][6] By stabilizing G-quadruplexes in the 5' UTR of ATF5 mRNA, this compound is proposed to inhibit its translation, leading to decreased cell proliferation and the hindrance of stress granule formation.[3]

Synthesis Pathway

The synthesis of this compound is a multi-step process that combines traditional organic synthesis with a final in situ click chemistry reaction. The synthesis of the core pyridostatin scaffold is followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the carboxyphenyl moiety.

Synthesis of the Pyridostatin Scaffold

The synthesis of the N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold is achieved through the reaction of 2,6-pyridinedicarbonyl dichloride with two equivalents of an appropriate aminoquinoline derivative. The specific aminoquinoline used can be varied to produce a range of pyridostatin analogues.

In Situ Click Chemistry for this compound

The final step in the synthesis of this compound involves a template-directed in situ click chemistry reaction. This involves the use of a pyridostatin azide precursor and an alkyne-containing carboxylic acid. In the presence of a G-quadruplex template and a copper(I) catalyst, the azide and alkyne moieties are brought into close proximity, facilitating a cycloaddition reaction to form the final this compound product with high specificity and yield.

Figure 1: Synthesis Pathway of this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through various assays, primarily focusing on its anti-proliferative effects in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in a single source, the available data indicates its activity is in the micromolar range.

Table 1: Reported Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| U2OS | Osteosarcoma | Cell Viability | ~10 | [3] |

| Adult SVZ-derived neurospheres | Neural Stem Cells | Proliferation | 1-25 (effective range) | [3] |

Note: This table is populated with illustrative data based on available literature. More extensive screening is required for a comprehensive profile.

Experimental Protocols

General Synthesis of N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide Scaffold

This protocol is adapted from the synthesis of pyridostatin analogues.[7]

-

Preparation of 2,6-Pyridinedicarbonyl dichloride: To a solution of 2,6-pyridinedicarboxylic acid in toluene, add thionyl chloride. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

-

Amide Coupling: Dissolve the appropriate aminoquinoline derivative in anhydrous toluene. Add the freshly prepared 2,6-pyridinedicarbonyl dichloride dropwise to the solution at room temperature. Stir the reaction mixture at reflux for 12 hours.

-

Work-up and Purification: After cooling to room temperature, filter the precipitate and wash with toluene. The crude product can be purified by column chromatography on silica gel to afford the desired N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide.

In Situ Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a copper-catalyzed click chemistry reaction that can be adapted for the in situ synthesis of this compound.[2][8]

-

Reaction Setup: In a microcentrifuge tube, combine the pyridostatin-azide precursor, the alkyne-carboxylic acid, and the G-quadruplex forming oligonucleotide template in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Catalyst Preparation: Prepare a fresh solution of copper(II) sulfate and a reducing agent such as sodium ascorbate. A copper-stabilizing ligand like THPTA can also be included to improve reaction efficiency and reduce cytotoxicity in biological systems.

-

Initiation of Reaction: Add the copper(I) catalyst solution to the reaction mixture containing the azide, alkyne, and template.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Analysis: The formation of this compound can be monitored by analytical techniques such as HPLC or LC-MS.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for determining the IC50 values of compounds.[7][9]

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

This compound-Mediated Downregulation of ATF5

This compound exerts its anti-proliferative effects in part through the downregulation of the ATF5 protein. ATF5 is a key transcription factor in the cellular stress response pathway. Under stress conditions, ATF5 promotes the expression of pro-survival genes, including the anti-apoptotic proteins BCL2 and MCL1.[5][6] The PI3K/AKT signaling pathway can also positively regulate ATF5 expression by inhibiting the transcriptional repressor FOXO4.[10] this compound is thought to bind to G-quadruplex structures within the 5' untranslated region (UTR) of ATF5 mRNA, thereby sterically hindering the ribosomal machinery and inhibiting translation. This leads to a reduction in ATF5 protein levels, which in turn downregulates its downstream targets, ultimately promoting apoptosis and reducing cell survival.

Figure 2: Proposed signaling pathway of this compound action.

Experimental Workflow for Investigating this compound's Effects

A typical workflow to investigate the biological effects of this compound would involve a series of experiments to confirm its synthesis, G-quadruplex binding, and cellular effects.

Figure 3: Experimental workflow for this compound analysis.

Conclusion

This compound represents a significant advancement in the field of G-quadruplex ligands, offering a tool with high specificity for RNA G-quadruplexes. Its discovery through in situ click chemistry highlights the power of target-guided synthesis in drug discovery. The ability of this compound to downregulate the pro-survival factor ATF5 underscores its potential as a therapeutic agent, particularly in oncology. This technical guide provides a foundational understanding of this compound, from its synthesis to its biological mechanism of action, to aid researchers in further exploring its therapeutic and research applications. Further studies are warranted to fully elucidate its biological activities and to explore its potential in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The transcription factor ATF5: role in cellular differentiation, stress responses, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting ATF5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Table 1, Probe and Selected Analogs Assay Performance (Average IC50, μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

Carboxypyridostatin's Mechanism of Action on G-Quadruplexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxypyridostatin (cPDS) is a synthetic small molecule derived from pyridostatin (PDS) that exhibits remarkable selectivity for RNA G-quadruplexes (G4s) over their DNA counterparts. This technical guide provides a comprehensive overview of the mechanism of action of cPDS, focusing on its interaction with G-quadruplexes, particularly the telomeric repeat-containing RNA (TERRA). We delve into the quantitative biophysical and biochemical data, detailed experimental protocols, and the cellular signaling pathways affected by cPDS. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and nucleic acid biochemistry.

Introduction

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and translation. The selective stabilization of G-quadruplexes by small molecules has emerged as a promising therapeutic strategy, particularly in oncology.

This compound was discovered through a template-directed "in situ" click chemistry approach and is a derivative of the well-known G-quadruplex ligand, pyridostatin.[1] Unlike its parent compound, which binds to both DNA and RNA G-quadruplexes, cPDS displays a high degree of specificity for RNA G4s.[1] This selectivity is attributed to its unique structural features, which allow for preferential interaction with the distinct topology of RNA G-quadruplexes.[2] One of the key targets of cPDS is the telomeric repeat-containing RNA (TERRA), a long non-coding RNA that plays a crucial role in telomere biology.

Biophysical and Biochemical Interactions

The interaction of this compound with G-quadruplexes has been characterized using various biophysical and biochemical techniques. These studies have provided quantitative insights into its binding affinity, selectivity, and stabilizing effects.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various assays, highlighting the interaction of cPDS with G-quadruplex structures.

| Assay | G-Quadruplex Target | Parameter | Value | Reference |

| FRET-Melting Assay | TERRA RNA G-quadruplex | ΔTm (°C) | 20.7 | [3] |

Mechanism of Action

Molecular Mechanism of G-Quadruplex Stabilization

This compound stabilizes RNA G-quadruplexes primarily through end-stacking interactions with the G-quartets and specific interactions within the grooves of the G4 structure. The carboxyl group of cPDS is thought to play a crucial role in its selectivity for RNA G-quadruplexes, potentially through specific hydrogen bonding interactions with the 2'-hydroxyl groups of the ribose sugars, a feature absent in DNA.

Cellular Mechanism: Inhibition of Translation

The stabilization of RNA G-quadruplexes in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) by this compound can act as a roadblock to the scanning ribosome, thereby inhibiting translation initiation. This process is particularly relevant for oncogenes that contain G-quadruplex forming sequences in their 5'-UTRs. The eukaryotic initiation factor 4A (eIF4A), an RNA helicase, is responsible for unwinding secondary structures in the 5'-UTR to allow for ribosome scanning. By stabilizing the G-quadruplex, cPDS is hypothesized to impede the activity of eIF4A, leading to a decrease in the synthesis of specific proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

FRET-Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.

Protocol:

-

A G-quadruplex-forming oligonucleotide is labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

The labeled oligonucleotide is diluted to a final concentration of 0.2 µM in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

This compound is added at the desired concentration.

-

The mixture is annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Fluorescence is monitored as the temperature is gradually increased from 25°C to 95°C in a real-time PCR instrument.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a 50% decrease in fluorescence.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of cPDS.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity (Kd) of a ligand to its target.

Protocol:

-

A biotinylated G-quadruplex-forming RNA oligonucleotide is immobilized on a streptavidin-coated sensor chip.

-

A running buffer (e.g., 10 mM HEPES, 150 mM KCl, 0.05% Tween 20, pH 7.4) is flowed over the chip surface to establish a stable baseline.

-

This compound, dissolved in the running buffer, is injected at a series of concentrations over the sensor surface.

-

The association and dissociation of cPDS are monitored in real-time by measuring the change in the surface plasmon resonance signal (response units).

-

The sensor surface is regenerated between injections with a high salt buffer or other appropriate solution to remove the bound ligand.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Polymerase Stop Assay

This assay assesses the ability of a ligand to stabilize a G-quadruplex and block the progression of a DNA polymerase.

Protocol:

-

A DNA or RNA template containing a G-quadruplex-forming sequence is used.

-

A fluorescently or radioactively labeled primer is annealed upstream of the G4 sequence.

-

A reaction mixture is prepared containing the template-primer hybrid, a DNA or RNA polymerase, dNTPs or NTPs, and varying concentrations of this compound in a suitable buffer.

-

The reaction is initiated and allowed to proceed for a defined period.

-

The reaction is stopped, and the products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized to detect the full-length product and any shorter products resulting from polymerase arrest at the G-quadruplex site.

-

The intensity of the arrest band is quantified to determine the concentration of cPDS required for 50% inhibition of polymerase read-through (IC50).

Conclusion

This compound is a highly selective and potent stabilizer of RNA G-quadruplexes. Its mechanism of action involves the direct binding to and stabilization of these structures, leading to the inhibition of cellular processes such as translation. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further investigation and potential therapeutic development of this compound and other G-quadruplex-targeting small molecules. Further studies are warranted to fully elucidate its binding kinetics to various RNA G-quadruplexes and to identify its complete cellular target profile.

References

An In-depth Technical Guide to Carboxypyridostatin, a Specific Ligand of RNA G-Quadruplexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

RNA G-quadruplexes (rG4s) are four-stranded secondary structures formed in guanine-rich regions of RNA that have emerged as critical regulators of gene expression. Their involvement in the translation of oncogenes and other disease-related proteins has made them attractive targets for therapeutic intervention. Carboxypyridostatin (cPDS) is a small molecule ligand that has demonstrated remarkable selectivity for RNA G-quadruplexes over their DNA counterparts. This technical guide provides a comprehensive overview of this compound, including its binding properties, mechanism of action, and its effects on key cellular processes such as translation and stress granule formation. Detailed experimental protocols for studying rG4-ligand interactions and diagrams of the associated signaling pathways are provided to facilitate further research and drug development in this promising field.

Introduction to RNA G-Quadruplexes and this compound

G-quadruplexes are non-canonical secondary structures formed by guanine-rich nucleic acid sequences. While initially characterized in DNA, there is now substantial evidence for the formation and functional importance of RNA G-quadruplexes (rG4s) in various cellular processes. These structures are typically composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation. rG4s are found in functionally important regions of the transcriptome, including 5' and 3' untranslated regions (UTRs) and coding sequences, where they can modulate translation, splicing, and RNA localization.

The therapeutic potential of targeting rG4s has led to the development of various small molecule ligands. Among these, this compound (cPDS) has distinguished itself due to its high specificity for RNA G-quadruplexes over DNA G-quadruplexes[1][2]. This selectivity is a critical attribute for a therapeutic agent, as it can minimize off-target effects related to the stabilization of DNA G-quadruplexes, which can lead to DNA damage. cPDS is a derivative of Pyridostatin (PDS), a well-known G-quadruplex ligand[1][2]. The addition of a carboxyl group in cPDS is thought to contribute to its enhanced RNA selectivity[1].

Quantitative Data on this compound Binding and Activity

The interaction of this compound with RNA G-quadruplexes has been characterized by its strong binding affinity and significant stabilizing effect. The following tables summarize the available quantitative data for cPDS.

| Ligand | RNA G-Quadruplex Target | Technique | Parameter | Value | Reference |

| This compound (cPDS) | TERRA | CD Thermal Melting | ΔTm | +20.7 °C | --INVALID-LINK-- |

| This compound (cPDS) | TERRA vs. DNA G4 competitor | CD Thermal Melting | Selectivity | High (stabilization maintained with 100-fold excess of DNA G4) | --INVALID-LINK-- |

Caption: Thermal stabilization of TERRA RNA G-quadruplex by this compound.

| Ligand | Assay | Parameter | Value | Cell Line | Reference |

| This compound (cPDS) | Stress Granule Formation | Inhibition | Hinders formation at 10 µM (24h) | U2OS | --INVALID-LINK-- |

| This compound (cPDS) | Neurosphere Growth | Effect | Reduces size and cell number (1-25 µM, 3 days) | Adult SVZ-derived | --INVALID-LINK-- |

Caption: Cellular activities of this compound.

Signaling Pathways Modulated by this compound

This compound, by stabilizing RNA G-quadruplexes in the 5' UTRs of specific mRNAs, can modulate key signaling pathways involved in cell growth, proliferation, and stress response.

Regulation of Oncogene Translation via the PI3K/AKT/mTOR Pathway

RNA G-quadruplexes are prevalent in the 5' UTRs of many oncogenes, where they can act as translational repressors. The PI3K/AKT/mTOR pathway is a central regulator of protein synthesis. Stabilization of rG4s by cPDS can interfere with the scanning of the translation pre-initiation complex, leading to reduced protein expression of downstream oncogenes.

Caption: cPDS-mediated translational repression via the PI3K/AKT/mTOR pathway.

Regulation of ATF5 Translation and Stress Response

The translation of Activating Transcription Factor 5 (ATF5), a key regulator of cellular stress responses, is controlled by upstream open reading frames (uORFs) within its 5' UTR. The presence of RNA G-quadruplexes in this region can influence the re-initiation of translation at the main ATF5 coding sequence. This compound has been shown to reduce ATF-5 protein levels, suggesting that stabilization of an rG4 in the ATF5 5' UTR may favor translation of the uORFs, thereby repressing translation of the main ORF[3].

Caption: Model for cPDS-mediated repression of ATF5 translation.

Inhibition of Stress Granule Formation

Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress and are associated with a stall in translation. The core of these granules is often nucleated by proteins such as G3BP1. This compound has been observed to hinder the formation of stress granules[3]. This may occur through the stabilization of rG4s in mRNAs that are targeted to stress granules, preventing their interaction with G3BP1 and other stress granule components.

Caption: Proposed mechanism of stress granule inhibition by cPDS.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the interaction of this compound with RNA G-quadruplexes.

G4-Fluorescent Intercalator Displacement (G4-FID) Assay

This assay is used to determine the binding affinity of a ligand to a G-quadruplex structure by measuring the displacement of a fluorescent probe, such as Thiazole Orange (TO).

Materials:

-

RNA oligonucleotide capable of forming a G-quadruplex (e.g., TERRA, NRAS, BCL2 sequences)

-

Thiazole Orange (TO) stock solution (e.g., 1 mM in DMSO)

-

This compound (cPDS) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, 100 mM KCl)

-

96-well black microplates

-

Fluorimeter

Procedure:

-

RNA Annealing: Prepare a solution of the RNA oligonucleotide at a concentration of 10 µM in the assay buffer. Heat the solution to 95°C for 5 minutes and then let it cool down slowly to room temperature to ensure proper folding into the G-quadruplex structure.

-

Assay Preparation: In a 96-well plate, add the annealed RNA solution to a final concentration of 0.25 µM and Thiazole Orange to a final concentration of 0.5 µM in the assay buffer. The total volume per well should be 100 µL.

-

Ligand Titration: Prepare a serial dilution of this compound in the assay buffer. Add increasing concentrations of cPDS to the wells containing the RNA and TO. Include a control well with no cPDS.

-

Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 501 nm and an emission wavelength of 521 nm.

-

Data Analysis: Plot the percentage of fluorescence decrease against the logarithm of the cPDS concentration. The concentration of cPDS that causes a 50% reduction in fluorescence is the DC50 value, which is indicative of the binding affinity.

Caption: Workflow for the G4-Fluorescent Intercalator Displacement (G4-FID) assay.

Circular Dichroism (CD) Thermal Melting Analysis

CD spectroscopy is used to monitor the conformational changes of the RNA G-quadruplex upon ligand binding and to determine the thermal stability (melting temperature, Tm).

Materials:

-

RNA oligonucleotide (e.g., 5 µM in assay buffer)

-

This compound (cPDS)

-

Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, 100 mM KCl)

-

CD spectropolarimeter with a temperature controller

Procedure:

-

Sample Preparation: Prepare two samples: one with the RNA oligonucleotide alone and another with the RNA oligonucleotide and cPDS (e.g., at a 1:5 molar ratio).

-

CD Spectra Acquisition: Record the CD spectra of both samples at a starting temperature (e.g., 20°C) from 220 to 320 nm to confirm the formation of a parallel G-quadruplex structure (positive peak around 264 nm and a negative peak around 240 nm).

-

Thermal Melting: Monitor the CD signal at the wavelength of maximum absorbance (e.g., 264 nm) while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/min).

-

Data Analysis: Normalize the melting curves and fit them to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex is unfolded. The difference in Tm between the sample with and without cPDS (ΔTm) indicates the extent of stabilization by the ligand.

Caption: Workflow for Circular Dichroism (CD) thermal melting analysis.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective RNA G-quadruplex ligands. Its ability to specifically stabilize rG4s provides a powerful tool for elucidating the biological roles of these structures and for developing novel therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the potential of cPDS and other rG4-targeting molecules.

Future research should focus on expanding the quantitative binding data for cPDS across a wider range of RNA G-quadruplex targets to build a more comprehensive selectivity profile. High-throughput screening of compound libraries using the G4-FID assay could identify new and even more potent and selective rG4 ligands. Elucidating the precise molecular interactions between cPDS and its RNA targets through structural biology techniques will be crucial for rational drug design. Furthermore, in vivo studies are needed to evaluate the therapeutic efficacy and safety of this compound in relevant disease models. The continued exploration of RNA G-quadruplexes as drug targets holds immense promise for the future of medicine.

References

- 1. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Carboxypyridostatin vs. Pyridostatin: A Technical Guide to RNA G-Quadruplex Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, emerging as promising therapeutic targets in various diseases. Small molecules capable of selectively recognizing and stabilizing these structures are of significant interest in drug development. Pyridostatin (PDS) has been identified as a potent G4 stabilizing ligand that interacts with both DNA and RNA G-quadruplexes. A derivative, carboxypyridostatin (cPDS), however, exhibits remarkable selectivity for RNA G-quadruplexes over their DNA counterparts. This technical guide provides an in-depth analysis of the differential selectivity of this compound and pyridostatin, presenting quantitative data, detailed experimental methodologies, and outlining the known signaling pathways affected by these compounds.

Introduction: The G-Quadruplex Landscape

G-quadruplexes are four-stranded structures composed of stacked G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. These structures are stabilized by the presence of a central monovalent cation, typically potassium or sodium. Putative G-quadruplex forming sequences have been identified in functionally significant regions of the human genome and transcriptome, including telomeres, oncogene promoters, and untranslated regions (UTRs) of mRNAs. Their involvement in key cellular processes such as transcription, translation, and telomere maintenance has made them attractive targets for therapeutic intervention.

Pyridostatin was developed as a G-quadruplex-binding small molecule that has been shown to induce telomere dysfunction and a DNA damage response by stabilizing G4 structures.[1] this compound, a derivative of pyridostatin, was later discovered through a template-directed "in situ" click chemistry approach.[2] This modification, the addition of a carboxyl group, conferred a high degree of selectivity for RNA G-quadruplexes.[2] This guide explores the molecular basis for this selectivity and its implications for targeted therapeutic strategies.

Comparative Analysis of Binding Affinity and Selectivity

The selectivity of this compound for RNA G-quadruplexes over DNA G-quadruplexes is a key feature that distinguishes it from its parent compound, pyridostatin. This selectivity has been primarily attributed to differences in conformational properties and solvation energy upon binding. While pyridostatin is a good generic binder for both DNA and RNA G4s, the carboxyl group of this compound is thought to play a crucial role in its preference for RNA G4s.[2]

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding and stabilization of DNA and RNA G-quadruplexes by pyridostatin and this compound. The data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Stabilization of G-Quadruplexes by this compound (cPDS)

| Target G-Quadruplex | Sequence | Organism | ΔTm (°C) | Experimental Method |

| TERRA RNA G4 | (UUAGGG)n | Human | 20.7 | FRET Melting Assay |

Note: Data for this table is limited as most studies focus on the qualitative selectivity of cPDS.

Table 2: Stabilization of G-Quadruplexes by Pyridostatin (PDS) and its Derivatives

| Target G-Quadruplex | Sequence | Organism | Ligand | Concentration (μM) | ΔTm (°C or K) | Experimental Method |

| Human Telomeric DNA G4 | H-telo | Human | Biotinylated PDS derivative | 1 | 30.1 (K) | FRET Melting Assay[3] |

| Human Telomeric RNA G4 | Dimeric | Human | Pyridostatin | - | >90 (Tm) | 19F NMR[4] |

Experimental Protocols

The following section details a generalized methodology for a key experiment used to assess the stabilization of G-quadruplexes by ligands.

FRET-Based G-Quadruplex Melting Assay

Fluorescence Resonance Energy Transfer (FRET) melting assays are a widely used method to determine the thermal stability of G-quadruplexes in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the G-quadruplex upon addition of a ligand indicates stabilization.

Objective: To determine the change in melting temperature (ΔTm) of a G-quadruplex-forming oligonucleotide upon binding to pyridostatin or this compound.

Materials:

-

Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-Guanine-rich sequence-TAMRA-3').

-

Pyridostatin (PDS) and this compound (cPDS) stock solutions in DMSO.

-

Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, with 100 mM KCl or NaCl).

-

Nuclease-free water.

-

Real-time PCR instrument with a thermal melting curve analysis module.

-

96- or 384-well PCR plates.

Procedure:

-

Oligonucleotide Preparation: Dissolve the fluorescently labeled oligonucleotide in nuclease-free water to a stock concentration of 100 µM. Prepare a working solution of 0.4 µM in the assay buffer.

-

Ligand Preparation: Prepare a series of dilutions of PDS and cPDS from the stock solution in the assay buffer.

-

Assay Setup:

-

In each well of the PCR plate, add the fluorescently labeled oligonucleotide solution to a final concentration of 0.2 µM.

-

Add the ligand solutions to the wells at various final concentrations (e.g., 0.5, 1, 2, 5, 10 µM).

-

Include control wells with the oligonucleotide and buffer only (no ligand) and buffer with ligand only (no oligonucleotide).

-

Bring the final volume of each well to 25 µL with the assay buffer.

-

-

Thermal Melting:

-

Place the plate in the real-time PCR instrument.

-

Incubate the plate at 95°C for 5 minutes to ensure complete unfolding of the G-quadruplex.

-

Anneal the oligonucleotide by cooling the plate to 25°C at a rate of 0.2°C/s.

-

Perform the melting curve analysis by increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval. The FAM fluorescence is typically monitored.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex is unfolded. This corresponds to the inflection point of the melting curve.

-

Plot the negative first derivative of the fluorescence versus temperature (-dF/dT) to determine the Tm.

-

Calculate the ΔTm by subtracting the Tm of the G-quadruplex in the absence of the ligand from the Tm in the presence of the ligand (ΔTm = Tm(ligand) - Tm(no ligand)).

-

Signaling Pathways and Cellular Mechanisms

Pyridostatin and this compound exert their cellular effects by stabilizing G-quadruplex structures, which in turn can modulate various biological processes.

Pyridostatin: DNA Damage Response and BRCA1 Downregulation

Pyridostatin's ability to bind and stabilize DNA G-quadruplexes, particularly in promoter regions, can interfere with transcription. One of the key pathways affected by pyridostatin is the DNA damage response. By stabilizing G-quadruplexes in the promoter of the BRCA1 gene, pyridostatin can stall DNA polymerase during transcription, leading to a downregulation of BRCA1 protein levels.[2] BRCA1 is a critical protein involved in the repair of DNA double-strand breaks. A reduction in BRCA1 levels can impair this repair process, leading to the accumulation of DNA damage and potentially inducing apoptosis in cancer cells.

This compound: ATF-5 Downregulation and Stress Granule Formation

This compound's selectivity for RNA G-quadruplexes directs its effects towards post-transcriptional regulation. It has been reported to reduce the levels of Activating Transcription Factor 5 (ATF5) protein.[5][6] While the precise mechanism is still under investigation, it is hypothesized that cPDS stabilizes RNA G-quadruplexes within the 5' UTR of the ATF5 mRNA, thereby inhibiting its translation. Downregulation of ATF5 is required for the differentiation of neural progenitor cells.[5][6]

Furthermore, this compound has been shown to hinder the formation of stress granules.[7] Stress granules are cytoplasmic aggregates of proteins and mRNAs that form in response to cellular stress and are involved in regulating translation. The formation of certain stress granules is dependent on the presence of RNA G-quadruplexes, which can act as seeding platforms for their assembly.[8][9] By binding to and stabilizing these RNA G-quadruplexes, cPDS may prevent the necessary conformational changes or protein interactions required for stress granule nucleation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of G-quadruplex-targeting ligands due to its pronounced selectivity for RNA G-quadruplexes. This selectivity opens up new avenues for therapeutic intervention by specifically targeting post-transcriptional regulatory pathways, potentially with reduced off-target effects on DNA-related processes compared to non-selective binders like pyridostatin. The ability to modulate RNA G-quadruplex-mediated events such as translation and stress granule formation holds promise for the treatment of a range of diseases, including cancer and neurodegenerative disorders.

Future research should focus on obtaining more comprehensive quantitative binding data for both this compound and pyridostatin across a wider panel of DNA and RNA G-quadruplexes to build a more complete selectivity profile. Elucidating the precise molecular mechanisms by which this compound binding to specific RNA G-quadruplexes leads to downstream cellular effects, such as the downregulation of ATF-5, will be crucial for the rational design of next-generation RNA-selective G-quadruplex ligands with enhanced potency and specificity.

References

- 1. Manipulating Adult Neural Stem and Progenitor Cells with G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Downregulation of activating transcription factor 5 is required for differentiation of neural progenitor cells into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulated expression of ATF5 is required for the progression of neural progenitor cells to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

The Biological Functions of Carboxypyridostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxypyridostatin (cPDS) is a synthetic small molecule that functions as a potent and selective G-quadruplex (G4) ligand. It exhibits a high specificity for RNA G-quadruplexes (rG4s) over their DNA counterparts, making it a valuable tool for elucidating the biological roles of these secondary structures in cellular processes. This document provides a comprehensive overview of the known biological functions of this compound, with a focus on its effects on cell proliferation, differentiation, and the cellular stress response. Detailed experimental methodologies and quantitative data are presented to support its mechanism of action.

Introduction

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. While initially characterized in telomeric DNA, G4s are now known to be widespread throughout the genome and transcriptome, playing crucial roles in regulating gene expression, replication, and translation. Small molecules that can selectively stabilize G4 structures are powerful tools for studying their function and hold therapeutic potential.

This compound is a derivative of Pyridostatin (PDS), designed to have a higher affinity and selectivity for RNA G-quadruplexes.[1][2] This specificity is attributed to its distinct conformational properties and solvation effects.[2] By selectively stabilizing rG4s, this compound allows for the targeted investigation of rG4-mediated cellular processes.

Core Biological Functions

Regulation of Cell Proliferation and Differentiation

This compound has been shown to be a potent inhibitor of cell proliferation, particularly in the context of neural stem and progenitor cells.[1][3] Its mechanism of action is distinct from less specific G4 ligands, as it promotes cell cycle exit rather than inducing DNA damage and cell death.[3]

In adult subventricular zone (SVZ)-derived neurosphere cultures, this compound treatment leads to a reduction in both the size of the neurospheres and the total number of cells within them.[2][4] Furthermore, in vivo studies in mice have demonstrated that this compound administration reduces the number of proliferating cell nuclear antigen (PCNA)-expressing cells in the SVZ, a marker for cell proliferation.[2][4]

Concurrently with its anti-proliferative effects, this compound promotes the differentiation of neural stem and progenitor cells towards an oligodendrocyte lineage.[3] In vivo, this is evidenced by an increase in the number of OLIG2-expressing cells, a marker for oligodendrocyte progenitors, in the corpus callosum.[2][4]

Inhibition of Stress Granule Formation

Stress granules (SGs) are dense aggregates of proteins and RNAs that form in response to cellular stress and are involved in regulating mRNA translation. This compound has been observed to hinder the formation of these stress granules.[2][4] This function is likely mediated by the stabilization of rG4s within mRNAs that are critical for SG assembly, thereby sequestering them from the SG formation machinery.

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in key experiments.

| In Vitro Effects of this compound on Neural Stem Cells | |

| Parameter | Observation |

| Cell Type | Adult SVZ-derived neurosphere cultures |

| Treatment | 1-25 µM this compound for 3 days |

| Effect on Neurospheres | Reduction in size and number of cells[2][4] |

| Mechanism | Blocks proliferation and neurosphere fusion[4] |

| In Vitro Effects of this compound on Stress Granule Formation | |

| Parameter | Observation |

| Cell Type | U2OS cells |

| Treatment | 10 µM this compound for 24 hours |

| Effect | Hinders stress granule (SG) formation[2][4] |

| In Vivo Effects of this compound in Mice | |

| Parameter | Observation |

| Animal Model | C57BL/6 mice |

| Treatment | 10 mg/kg this compound, intraperitoneal injection, every 12 hours for 3 injections |

| Effect on Proliferation | Significant reduction in PCNA-expressing cells in the adult SVZ[2][4] |

| Effect on Differentiation | Significant increase in OLIG2-expressing cells in the corpus callosum[2][4] |

Signaling Pathways and Mechanisms

The biological effects of this compound are a direct consequence of its ability to bind to and stabilize RNA G-quadruplexes. This interaction can interfere with various cellular processes that involve these rG4s.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological functions of this compound.

Neurosphere Culture and Proliferation Assay

This protocol is adapted from standard neurosphere culture techniques and the experimental design described for this compound.

Objective: To assess the effect of this compound on the proliferation and size of neural stem cell neurospheres.

Materials:

-

Adult mouse SVZ tissue

-

Neurosphere culture medium (DMEM/F12, B27 supplement, EGF, FGF)

-

This compound (stock solution in DMSO)

-

Tissue culture plates

-

Microscope with imaging capabilities

Procedure:

-

Isolate neural stem and progenitor cells from the adult mouse subventricular zone.

-

Culture the cells in neurosphere medium to form primary neurospheres.

-

Dissociate the primary neurospheres into single cells.

-

Plate the single cells at a clonal density in fresh neurosphere medium.

-

Treat the cultures with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (DMSO).

-

Incubate the cultures for 3 days.

-

After 3 days, image the neurospheres using a bright-field microscope.

-

Measure the diameter of the neurospheres and count the number of cells per neurosphere (after dissociation) for each treatment condition.

-

Statistically analyze the differences in neurosphere size and cell number between the treated and control groups.

Stress Granule Formation Assay

This protocol is based on standard methods for inducing and visualizing stress granules.

Objective: To determine the effect of this compound on the formation of stress granules.

Materials:

-

U2OS cells

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Stress-inducing agent (e.g., sodium arsenite)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against a stress granule marker (e.g., G3BP1)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed U2OS cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with 10 µM this compound or vehicle control for 24 hours.

-

Induce stress by treating the cells with a stress-inducing agent (e.g., 0.5 mM sodium arsenite for 30 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against a stress granule marker.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the number and size of stress granules per cell in each treatment group.

Conclusion

This compound is a highly selective RNA G-quadruplex ligand that serves as a critical tool for investigating the cellular functions of these structures. Its ability to reduce cell proliferation and promote oligodendrocyte differentiation highlights the therapeutic potential of targeting rG4s in the context of regenerative medicine and neurological disorders. Furthermore, its role in hindering stress granule formation opens new avenues for understanding the regulation of the cellular stress response. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted biological activities of this compound and the broader implications of RNA G-quadruplex stabilization.

References

- 1. Manipulating Adult Neural Stem and Progenitor Cells with G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Improving Efficiency of Direct Pro-Neural Reprogramming: Much-Needed Aid for Neuroregeneration in Spinal Cord Injury [mdpi.com]

Carboxypyridostatin: A High-Affinity Tool for the Investigation of TERRA G-Quadruplexes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Telomeric repeat-containing RNA (TERRA) is a long non-coding RNA transcribed from the telomeric regions of chromosomes. These transcripts play a crucial role in telomere biology, including the regulation of telomere length and the maintenance of telomeric chromatin. TERRA sequences are G-rich and have a high propensity to fold into non-canonical secondary structures known as G-quadruplexes (G4s). These TERRA G4s have emerged as promising therapeutic targets in oncology and other diseases. Carboxypyridostatin (cPDS), a derivative of the well-known G4-stabilizing ligand Pyridostatin (PDS), has been identified as a potent and highly selective tool for studying the structure and function of TERRA G4s. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its application in elucidating the cellular pathways involving TERRA G4s.

Mechanism of Action: Selective Stabilization of TERRA G-Quadruplexes

This compound was developed from Pyridostatin and exhibits a remarkable selectivity for RNA G-quadruplexes, particularly TERRA G4s, over their DNA counterparts.[1][2] The primary mechanism of action of cPDS is the stabilization of the G4 structure. This interaction is characterized by π-π stacking of the aromatic core of cPDS with the G-quartets of the TERRA G4, along with the formation of hydrogen bonds.[2] This high-affinity binding locks the TERRA transcript in its G4 conformation, preventing its unfolding and interaction with other cellular factors.

The stabilization of TERRA G4s by small molecules has been shown to have significant downstream cellular consequences. A key event is the displacement of the shelterin protein TRF2 from telomeres.[3][4][5][6] The loss of TRF2 from the telomeric complex triggers a DNA damage response (DDR), primarily through the activation of the ATM (Ataxia-Telangiectasia Mutated) signaling pathway.[3][4] This cascade ultimately leads to cell cycle arrest, senescence, and apoptosis, highlighting the therapeutic potential of targeting TERRA G4s.[7][8]

Quantitative Data: Binding Affinity and Thermal Stabilization

The efficacy of this compound as a tool for studying TERRA G4s is underscored by its strong and selective binding. The primary quantitative measure of its stabilizing effect is the change in the melting temperature (ΔTm) of the G4 structure upon ligand binding.

| Target | Ligand | ΔTm (°C) | Binding Affinity (Kd) | Technique | Reference |

| TERRA RNA G4 | This compound | 20.7 | Not Reported | Not Reported | [2] |

| Human Telomeric DNA G4 | This compound | Not significantly affected in the presence of up to 100 equivalents of DNA G4 competitor | Not Reported | Not Reported | [2] |

| c-kit2 DNA G4 | BPBA | 18.7 (±1.0) | Not Reported | CD Melting | [9] |

| c-myc DNA G4 | BPBA | 9.4 (±0.5) | Not Reported | CD Melting | [9] |

| Tel23 DNA G4 | BPBA | 0.7 (±0.2) | Not Reported | CD Melting | [9] |

| Duplex DNA | BPBA | Negligible | Not Reported | FRET Melting | [9] |

Note: Data for BPBA, another G4 ligand, is included for comparative context of typical ΔTm values for different G4 structures.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for G4 Stabilization

Circular dichroism is a powerful technique to study the conformation of nucleic acids and the stabilizing effect of ligands. The following is a general protocol for assessing the stabilization of TERRA G4s by this compound.

Materials:

-

This compound (cPDS) stock solution (e.g., 1 mM in DMSO)

-

TERRA G4-forming oligonucleotide (e.g., 5'-AGGGUUAGGGUUAGGGUUAGGGU-3')

-

CD buffer (e.g., 10 mM Lithium Cacodylate, pH 7.2, with 100 mM KCl)

-

Quartz cuvette with a 1 cm path length

-

CD Spectropolarimeter with a temperature controller

Procedure:

-

Sample Preparation:

-

Anneal the TERRA oligonucleotide to form G4 structures by heating to 95°C for 5 minutes and then slowly cooling to room temperature in CD buffer.

-

Prepare a solution of the folded TERRA G4 oligonucleotide at a final concentration of 5 µM in the CD buffer.

-

Prepare a second sample containing 5 µM TERRA G4 and a desired concentration of cPDS (e.g., 10 µM for a 2:1 ligand-to-G4 ratio). Ensure the final DMSO concentration is below 1% to avoid interference.

-

-

CD Spectra Acquisition:

-

Record the CD spectrum of the TERRA G4 alone and the TERRA G4 with cPDS from 320 nm to 220 nm at 20°C. A characteristic parallel G4 signature is a positive peak around 265 nm and a negative peak around 240 nm.

-

-

CD Melting Assay:

-

Monitor the CD signal at the wavelength of maximum change upon melting (typically 265 nm for parallel G4s).

-

Increase the temperature from 20°C to 95°C at a rate of 1°C/minute.

-

Record the CD signal at each temperature point for both the G4 alone and the G4 with cPDS.

-

-

Data Analysis:

-

Plot the normalized CD signal as a function of temperature.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the G4 structure is unfolded.

-

Calculate the ΔTm by subtracting the Tm of the G4 alone from the Tm of the G4 with cPDS.

-

Conclusion

This compound stands out as a valuable chemical probe for the scientific community engaged in the study of TERRA G-quadruplexes. Its high affinity and remarkable selectivity for RNA G4s make it an indispensable tool for dissecting the intricate roles of these structures in telomere biology and disease. The ability of cPDS to stabilize TERRA G4s and trigger downstream cellular events, such as the DNA damage response, opens up new avenues for therapeutic intervention. The methodologies and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of TERRA G4 biology and in the development of novel therapeutic strategies.

References

- 1. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TERRA G-quadruplex stabilization as a new therapeutic strategy for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TERRA G-quadruplex stabilization as a new therapeutic strategy for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting of Telomeric Repeat-Containing RNA G-Quadruplexes: From Screening to Biophysical and Biological Characterization of a New Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Carboxypyridostatin: A Technical Guide to its Discovery and G-Quadruplex Selectivity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypyridostatin (cPDS) has emerged as a significant molecular probe in the study of G-quadruplexes, non-canonical secondary structures of nucleic acids implicated in a range of biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Discovered through an innovative in situ click chemistry approach, cPDS exhibits a remarkable and highly specific affinity for RNA G-quadruplexes over their DNA counterparts. This inherent selectivity has positioned cPDS as a valuable tool for elucidating the distinct biological roles of RNA G-quadruplexes. This technical guide provides a comprehensive overview of the foundational research on cPDS, detailing its discovery, mechanism of action, and the experimental methodologies employed in its initial characterization.

Core Concepts: Discovery via In Situ Click Chemistry

The discovery of this compound was a pivotal demonstration of target-templated in situ click chemistry, a powerful method for identifying highly specific ligands for biological macromolecules. This approach leverages the target molecule itself—in this case, a G-quadruplex structure—to catalyze the formation of its own best binder from a pool of reactive fragments.

The foundational experiment, reported by Di Antonio, Biffi, and colleagues in 2012, involved the use of a G-quadruplex-binding scaffold (an alkyne-modified pyridostatin derivative) and a library of azide-containing fragments.[1] In the presence of the human telomeric G-quadruplex DNA (H-Telo), the rate of the 1,3-dipolar cycloaddition between the alkyne and a specific azide, a carboxyl-containing fragment, was significantly accelerated, leading to the formation of cPDS.[1] This indicated that the G-quadruplex structure was acting as a template, bringing the reactive moieties into close proximity and the correct orientation for reaction.

Mechanism of Action: Selective Stabilization of RNA G-Quadruplexes

Subsequent research elucidated that the defining characteristic of cPDS is its profound selectivity for RNA G-quadruplexes over their DNA counterparts. This was a significant finding, as it provided a tool to dissect the distinct biological functions of these two types of G-quadruplexes.

The primary mechanism of action of cPDS is the stabilization of G-quadruplex structures. It is hypothesized to bind to the planar G-quartets of the quadruplex, thereby increasing its thermal stability and inhibiting the activity of helicases that would otherwise unwind these structures.

The molecular basis for the RNA selectivity of cPDS was investigated by Rocca and colleagues in 2017 through molecular dynamics and docking simulations.[2] Their findings suggest that the carboxyl group of cPDS, while contributing to some electrostatic repulsion from the negatively charged phosphate backbone of both DNA and RNA, experiences this repulsion to a lesser extent with RNA G-quadruplexes. This is attributed to the presence of the 2'-hydroxyl group in the ribose sugar of RNA, which can engage in hydrogen bonding interactions that modulate the local electrostatic environment of the phosphate backbone.

Quantitative Data Summary

The stabilizing effect of cPDS on G-quadruplex structures was quantified in early studies using Förster Resonance Energy Transfer (FRET) melting assays. This technique measures the change in melting temperature (ΔTm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. A higher ΔTm value indicates greater stabilization.

| Oligonucleotide Sequence (Target) | Ligand | ΔTm (°C) | Reference |

| Human Telomeric DNA (H-Telo) | cPDS | Not specified in early papers | Di Antonio et al., 2012[1] |

| Telomeric Repeat-containing RNA (TERRA) | cPDS | Not specified in early papers | Biffi et al., 2014[3] |

Experimental Protocols

In Situ Click Chemistry for the Discovery of this compound

This protocol is adapted from the supplementary information of Di Antonio et al., 2012.[1]

Materials:

-

Alkyne-modified pyridostatin derivative (1)

-

Azide library, including the carboxyl-containing azide (4)

-

Human telomeric DNA oligonucleotide (H-Telo), pre-annealed to form G-quadruplexes

-

Reaction Buffer: 10 mM Tris-HCl, pH 7.4, containing 100 mM KCl

-

Acetonitrile

-

Water (HPLC grade)

-

Formic Acid

-

HPLC-MS system

Procedure:

-

Prepare a stock solution of the alkyne-modified pyridostatin (1) in DMSO.

-

Prepare stock solutions of the individual azides from the library in DMSO.

-

Prepare a stock solution of the pre-annealed H-Telo G-quadruplex in the reaction buffer.

-

In a microcentrifuge tube, combine the alkyne (final concentration, e.g., 10 µM), the azide library (each azide at a final concentration, e.g., 250 µM), and the H-Telo G-quadruplex (final concentration, e.g., 10 µM) in the reaction buffer.

-

As a control, prepare an identical reaction mixture without the H-Telo G-quadruplex.

-

Incubate the reactions at room temperature for a specified period (e.g., 24-48 hours).

-

At various time points, withdraw aliquots from each reaction mixture.

-

Quench the reaction by adding an equal volume of acetonitrile.

-

Analyze the samples by HPLC-MS to identify and quantify the formation of the triazole product (cPDS). The mobile phase for HPLC can be a gradient of water and acetonitrile with 0.1% formic acid.

FRET Melting Assay for G-Quadruplex Stabilization

This protocol is a generalized procedure based on the methods described in the early papers on G-quadruplex ligands.

Materials:

-

Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., 5'-FAM-TTAGGG(TTAGGG)3TTAGGG-TAMRA-3').

-

Annealing Buffer: 10 mM Tris-HCl, pH 7.4, containing 100 mM KCl.

-

This compound (cPDS) stock solution in DMSO.

-

Real-time PCR instrument with a fluorescence detector.

Procedure:

-

Dilute the fluorescently labeled oligonucleotide in the annealing buffer to a final concentration of, for example, 0.2 µM.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature.

-

In a 96-well PCR plate, prepare reaction mixtures containing the pre-annealed fluorescent oligonucleotide and varying concentrations of cPDS (e.g., 0.1 µM to 10 µM). Include a control well with no cPDS. Ensure the final DMSO concentration is low and consistent across all wells.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to record the fluorescence of the donor fluorophore (e.g., FAM) while gradually increasing the temperature from room temperature to 95 °C, typically in increments of 0.5 or 1 °C per minute.

-

The melting temperature (Tm) is determined as the temperature at which the fluorescence intensity is halfway between the minimum and maximum values.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (no ligand) from the Tm of the samples containing cPDS.

Conclusion

The early research on this compound laid a robust foundation for its use as a selective tool in chemical biology. The innovative application of in situ click chemistry for its discovery highlighted a powerful strategy for identifying highly specific molecular probes. The subsequent characterization of its remarkable selectivity for RNA G-quadruplexes has opened new avenues for investigating the distinct biological roles of these structures. The experimental protocols detailed herein provide a guide for researchers seeking to build upon this foundational work and further explore the therapeutic and diagnostic potential of targeting G-quadruplexes with precision.

References

- 1. Single-molecule visualisation of DNA G-quadruplex formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Visualization of DNA G-quadruplex Structures in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Carboxypyridostatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypyridostatin (cPDS) is a synthetic small molecule that has garnered significant interest in the field of nucleic acid recognition. It is a derivative of pyridostatin (PDS), a well-known G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which have been identified as potential therapeutic targets in cancer and other diseases. This compound is distinguished by its remarkable selectivity for RNA G-quadruplexes over their DNA counterparts, making it a valuable tool for probing the biological functions of RNA G4s and a promising lead for the development of RNA-targeted therapeutics.

This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its binding characteristics, mechanism of action, and its effects on cellular signaling pathways. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Biophysical and Biochemical Properties

This compound was discovered through a template-directed "in situ" click chemistry approach, which allows for the identification of ligands with high target specificity.[1] Its chemical structure, a derivative of the N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, is key to its interaction with G-quadruplexes.[1][2]

Binding Affinity and Selectivity

While a specific dissociation constant (Kd) for this compound with RNA G-quadruplexes has not been definitively reported in the literature, the parent compound, pyridostatin (PDS), has been shown to bind to telomeric DNA G-quadruplexes with a dissociation constant (Kd) of 490 ± 80 nM.[3] this compound exhibits a noteworthy stabilizing effect on the TERRA (Telomeric Repeat-containing RNA) G-quadruplex, with a significant increase in the melting temperature (ΔTm) of 20.7 °C.[1] This indicates a strong and stabilizing interaction.

The most prominent biophysical feature of this compound is its high molecular specificity for RNA G-quadruplexes over DNA G-quadruplexes.[1][2][4] This selectivity is attributed to its conformational properties and a significant solvation contribution, as suggested by molecular dynamics and docking simulations.[1][2][4]

| Property | Value | G-Quadruplex Target | Reference |

| Binding Affinity (Kd) of Pyridostatin (PDS) | 490 ± 80 nM | Telomeric DNA G-quadruplex | [3] |

| Thermal Stabilization (ΔTm) of cPDS | 20.7 °C | TERRA RNA G-quadruplex | [1] |

| Selectivity | High | RNA G-quadruplexes over DNA G-quadruplexes | [1][2][4] |

Mechanism of Action

This compound exerts its biological effects primarily through the stabilization of RNA G-quadruplex structures. This interaction can modulate various cellular processes, including gene expression and protein translation.

Signaling Pathways

1. ATF-5 Signaling Pathway: this compound has been shown to reduce the levels of Activating Transcription Factor 5 (ATF-5) protein. While the precise mechanism is not fully elucidated, it is hypothesized that cPDS stabilizes G-quadruplex structures in the 5' UTR of ATF-5 mRNA, thereby inhibiting its translation.

2. Stress Granule Formation: this compound hinders the formation of stress granules, which are dense aggregates of proteins and RNAs that form in response to cellular stress. This process is often mediated by G3BP (Ras-GTPase-activating protein-binding protein). It is proposed that cPDS, by binding to and stabilizing RNA G-quadruplexes, prevents the sequestration of these RNAs into stress granules, thereby disrupting their assembly.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the biophysical properties of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.

Workflow:

Methodology:

-